Menisdaurin D
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Overview
Description
Menisdaurin D is a cyano glucoside compound first isolated in 1978 from the plant Menispermum dauricum, belonging to the Menispermaceae family . It has also been found in several other plant sources. The compound is characterized by its unique stereochemistry, specifically the (Z,4S,6R)-enantiomer of (4,6-dihydroxy-2-cyclohexen-1-ylidene)acetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menisdaurin D can be synthesized through enzymatic hydrolysis of its parent compound, menisdaurin The enzymatic hydrolysis is typically carried out using emulsin, although this method does not always yield the aglycone .
Industrial Production Methods
the compound is generally isolated from natural sources such as Menispermum dauricum and other related plants .
Chemical Reactions Analysis
Types of Reactions
Menisdaurin D undergoes several types of chemical reactions, including:
Oxidation: The free alcohol group in this compound can be oxidized to examine its properties.
Hydrolysis: Acid hydrolysis of this compound yields menisdaurilide, an α,β-unsaturated γ-lactone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents can be used to oxidize the free alcohol group in this compound.
Hydrolysis: Acidic conditions are used for the hydrolysis of this compound to produce menisdaurilide.
Major Products
Menisdaurilide: Formed through acid hydrolysis of this compound.
Menisdaurigenin: Obtained through enzymatic hydrolysis of this compound.
Scientific Research Applications
Menisdaurin D has several scientific research applications, including:
Chemistry: Used as a reference compound for studying cyano glucosides and their derivatives.
Biology: Investigated for its potential biological activities, including antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in relation to its antiviral activities.
Industry: Utilized in the standardization of herbal formulations and bulk drugs.
Mechanism of Action
The exact mechanism of action of menisdaurin D is not fully understood. it is known to interact with specific molecular targets and pathways. The compound’s effects are likely mediated through its interaction with enzymes and other proteins involved in its hydrolysis and subsequent reactions .
Comparison with Similar Compounds
Menisdaurin D is similar to other cyano glucosides, such as:
Coclauril: Has a similar planar structure but different stereochemistry (E,4R,6S).
Menisdaurilide: An α,β-unsaturated γ-lactone obtained from the hydrolysis of this compound.
Menisdaurins B-E: Cyclohexylideneacetonitrile derivatives isolated from Bruguiera gymnorrhiza.
This compound is unique due to its specific stereochemistry and its ability to form distinct products through hydrolysis and oxidation reactions .
Properties
Molecular Formula |
C14H21NO7 |
---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
(2E)-2-[(2R,4R)-4-hydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile |
InChI |
InChI=1S/C14H21NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h3,8-14,16-20H,1-2,5-6H2/b7-3+/t8-,9-,10-,11-,12+,13-,14-/m1/s1 |
InChI Key |
XUADVCPTUKSFOK-GEHWVIPASA-N |
Isomeric SMILES |
C1C/C(=C\C#N)/[C@@H](C[C@@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1CC(=CC#N)C(CC1O)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
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